

Application Notes and Protocols for 113-O12B LNP Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the preparation and characterization of **113-O12B** lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). **113-O12B** is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential for targeted mRNA delivery to lymph nodes, a critical aspect for the development of potent cancer vaccines and immunotherapies.[1] Compared to other ionizable lipids such as ALC-0315, **113-O12B** has been shown to enhance mRNA expression in lymph nodes while reducing off-target expression in the liver following subcutaneous administration.[1]

These application notes offer a comprehensive protocol for the formulation of **113-O12B** LNPs using microfluidic mixing, a reproducible and scalable method for generating uniform nanoparticles.[2][3] Detailed methodologies for the characterization of key physicochemical properties, including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency, are also provided.

Materials and Reagents



Material/Reagent	Recommended Supplier	Purity/Grade
113-O12B	Commercially Available	≥98%
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	Commercially Available	>99%
Cholesterol	Commercially Available	>99%
1,2-dimyristoyl-rac-glycero-3- methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)	Commercially Available	>99%
Messenger RNA (mRNA)	Synthesized or Commercial	High Purity
Ethanol	Commercially Available	200 Proof, ACS Grade
Citrate Buffer (10 mM, pH 4.0)	Commercially Available	Molecular Biology Grade
Phosphate-Buffered Saline (PBS), pH 7.4	Commercially Available	Molecular Biology Grade
Quant-iT RiboGreen RNA Assay Kit	Commercially Available	N/A

Experimental Protocols

I. Preparation of Stock Solutions

- 1. Lipid Stock Solutions (in Ethanol):
- Prepare individual stock solutions of **113-O12B**, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. A common concentration for these stock solutions is 10 mg/mL.[4]
- Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids, particularly cholesterol.[2][5]
- From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing a molar ratio of 50:10:38.5:1.5 (**113-O12B**:DSPC:Cholesterol:DMG-PEG 2000).[1]
- 2. mRNA Stock Solution (in Aqueous Buffer):



- Dissolve the mRNA in a 10 mM citrate buffer at pH 4.0. The acidic pH is crucial for the protonation of the ionizable lipid **113-O12B**, facilitating its electrostatic interaction with the negatively charged mRNA backbone.[2]
- A typical starting concentration for the mRNA stock solution is in the range of 0.1-1 mg/mL.
 [2]

II. 113-O12B LNP Formulation using Microfluidics

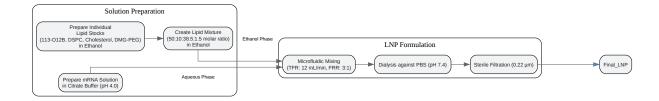
This protocol utilizes a microfluidic mixing system to ensure rapid and controlled self-assembly of the LNPs.

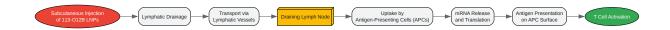
- 1. System Setup:
- Prime the microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the 10 mM citrate buffer (pH 4.0) according to the manufacturer's instructions.
- 2. Microfluidic Mixing:
- Load the mixed lipid stock solution (in ethanol) into one syringe and the mRNA stock solution (in citrate buffer) into another syringe.
- Set the following parameters on the microfluidic system:
 - Total Flow Rate (TFR): 12 mL/min[1]
 - Flow Rate Ratio (FRR) (Aqueous:Ethanol): 3:1[1]
- Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases triggers a
 change in solvent polarity, leading to the self-assembly of the lipids around the mRNA,
 forming LNPs.
- 3. Dilution and Buffer Exchange:
- The output from the microfluidic device is a hydro-alcoholic solution of 113-012B LNPs.
- Immediately following formation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer to a



physiological pH.[4]

- Perform dialysis overnight at 4°C with at least two changes of PBS.
- 4. Sterile Filtration:
- After dialysis, recover the LNP solution and sterile-filter it through a 0.22 μm syringe filter into a sterile vial.
- Store the final 113-O12B LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.





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